{2-azabicyclo[2.2.1]heptan-4-yl}methanol
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Overview
Description
{2-azabicyclo[221]heptan-4-yl}methanol is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring systemIts molecular formula is C7H13NO, and it has a molecular weight of 127.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-azabicyclo[2.2.1]heptan-4-yl}methanol typically involves the reaction of a suitable precursor with reagents that introduce the hydroxyl group at the 4-position of the azabicycloheptane ring. One common method involves the reduction of a ketone precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reduction reactions, but with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
{2-azabicyclo[2.2.1]heptan-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halides or esters .
Scientific Research Applications
{2-azabicyclo[2.2.1]heptan-4-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of {2-azabicyclo[2.2.1]heptan-4-yl}methanol involves its interaction with specific molecular targets. The hydroxyl group and the nitrogen atom within the bicyclic structure allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol: This compound has an oxygen atom in place of one of the carbon atoms in the ring system.
{2-azabicyclo[2.2.1]heptan-3-yl}methanol hydrochloride: This compound has a similar structure but with a different substitution pattern and is often used in different contexts.
Uniqueness
{2-azabicyclo[2.2.1]heptan-4-yl}methanol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a nitrogen atom within the bicyclic structure. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Properties
CAS No. |
2613384-34-0 |
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Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptan-4-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-5-7-2-1-6(3-7)8-4-7/h6,8-9H,1-5H2 |
InChI Key |
SSGYWJKDARVKID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1NC2)CO |
Purity |
95 |
Origin of Product |
United States |
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